Bromite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

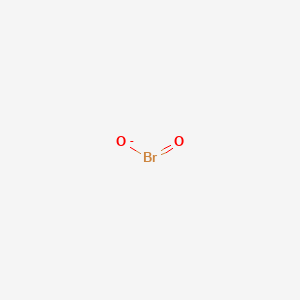

Bromite is a monovalent inorganic anion obtained by deprotonation of bromous acid. It is a bromine oxoanion and a monovalent inorganic anion. It is a conjugate base of a bromous acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Bromite compounds play a crucial role in the pharmaceutical industry. Their applications include:

- Antimicrobial Agents : Bromine derivatives are commonly utilized in the production of antiseptic and antibacterial drugs. Compounds like hydrobromic acid are integral to formulations aimed at infection control .

- Anesthetics and Sedatives : Bromine is essential in synthesizing halogenated anesthetic compounds such as bromoethane, which are widely used in medical procedures to induce sleep safely during surgeries .

- Anticancer Drugs : Brominated alkaloids are being researched for their potential to target and destroy cancerous cells, indicating a promising avenue for chemotherapy development .

- pH Regulation : In various pharmaceutical formulations, bromine compounds help maintain optimal pH levels, which is critical for the stability and efficacy of drugs .

Environmental Applications

This compound is also relevant in environmental science, particularly in water treatment processes:

- Disinfection : Bromine serves as an effective disinfectant in swimming pools and cooling towers, controlling bacteria and algae growth. Its effectiveness spans a wider pH range compared to chlorine, making it suitable for indoor pools .

- Bromate Formation : While bromate is a concern due to its potential health risks when formed in drinking water through ozonation processes, understanding its behavior helps improve water treatment practices .

Industrial Applications

In industrial settings, this compound compounds are utilized for several purposes:

- Flame Retardants : Brominated flame retardants are significant in manufacturing materials that require fire resistance. They inhibit combustion by producing hydrobromic acid during burning, which interferes with radical chain reactions of fire .

- Drilling Fluids : High-density drilling fluids containing bromine are employed in oil extraction processes to stabilize boreholes and enhance drilling efficiency .

- Battery Technology : Zinc-bromine batteries represent an innovative application of bromine compounds for energy storage solutions, particularly for stationary electrical power backup systems .

Case Study 1: Use of Brominated Flame Retardants

In a study examining the effectiveness of brominated flame retardants in plastics used in electronics, researchers found that incorporating tetrabromobisphenol A significantly reduced flammability without compromising mechanical properties. The study highlighted the balance between safety and performance in material design.

Case Study 2: Bromine in Water Treatment

A comprehensive review on the use of bromine in water treatment revealed that its application reduced microbial load effectively compared to traditional chlorine methods. The study emphasized the importance of monitoring bromate levels to mitigate health risks associated with long-term exposure.

Data Table: Summary of this compound Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Infection control |

| Anesthetics | Safe sedation during surgeries | |

| Anticancer drugs | Targeting cancer cells | |

| pH regulation | Stability and efficacy | |

| Environmental | Disinfection | Effective against bacteria and algae |

| Bromate management | Improved water treatment practices | |

| Industrial | Flame retardants | Enhanced fire safety |

| Drilling fluids | Stabilizes boreholes | |

| Battery technology | Efficient energy storage |

Análisis De Reacciones Químicas

Formation of Bromate from Bromite

One of the primary reactions involving this compound is its conversion to bromate during ozonation. The reaction can be summarized as follows:

BrO2−+O3→BrO3−+O2

This reaction pathway has been refined based on recent studies indicating that the transformation occurs via an electron transfer mechanism rather than a direct oxygen transfer .

Reaction Kinetics

The kinetics of the bromate-bromide reaction can be complex. A notable reaction is:

BrO3−+5Br−+6H+→3Br2+3H2O

This reaction has been studied under various conditions, revealing a six-term rate law that incorporates multiple reactants and their concentrations . The detailed rate constants for this reaction are as follows:

| Rate Constant | Reaction Order |

|---|---|

| k1=4.12 L³ mol⁻³ s⁻¹ | [BrO₃⁻][Br⁻][H⁺]² |

| k2=0.810 L⁴ mol⁻⁴ s⁻¹ | [BrO₃⁻][Br⁻]²[H⁺]² |

| k3=2.80×103 L⁴ mol⁻⁴ s⁻¹ | [BrO₃⁻][H⁺]²[acetate]² |

| k4=278 L⁵ mol⁻⁵ s⁻¹ | [BrO₃⁻][Br⁻]²[H⁺]²[acetate] |

| k5=5.45×107 L⁶ mol⁻⁶ s⁻¹ | [BrO₃⁻][Br⁻][H⁺]³[acetate]² |

| k6=850 L⁴ mol⁻⁴ s⁻¹ | [BrO₃^-][Br^-][H^+]²[acetate] |

Reactions with Hydroxyl Radicals

This compound also reacts with hydroxyl radicals (−OH), leading to the formation of bromine dioxide (BrO₂- ):

BrO2−+−OH→BrO2−

This intermediate can further react to yield bromate:

BrO2−+−OH→BrO3−

The rate constant for this reaction is approximately 1.9×109 M⁻¹ s⁻¹, indicating a rapid transformation under suitable conditions .

Environmental Implications

The formation of bromate from this compound during ozonation processes in water treatment raises significant environmental concerns due to the carcinogenic nature of bromate. Understanding these reactions helps in developing strategies to mitigate bromate formation.

Pathways of Bromate Formation

Bromate can form through several pathways during ozonation:

-

Direct-Ozone Pathway : Ozone directly oxidizes bromide or this compound.

-

Indirect-Ozone Pathway : Hydroxyl radicals generated from ozone decomposition further oxidize bromide or this compound.

-

Complex Interactions : The presence of other organic compounds can influence the efficiency and pathway of bromate formation.

Propiedades

Número CAS |

15477-77-7 |

|---|---|

Fórmula molecular |

BrO2- |

Peso molecular |

111.9 g/mol |

Nombre IUPAC |

bromite |

InChI |

InChI=1S/BrHO2/c2-1-3/h(H,2,3)/p-1 |

Clave InChI |

DKSMCEUSSQTGBK-UHFFFAOYSA-M |

SMILES |

[O-]Br=O |

SMILES canónico |

[O-]Br=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.